2-Propenamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-
Overview
Description
2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is a chemical compound with the molecular formula C9H14N2O3 It is characterized by the presence of two propenamide groups connected through a 2-hydroxy-1,3-propanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of acrylamide with a diol, such as 2-hydroxy-1,3-propanediol, under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. Quality control measures are implemented to maintain consistency and meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The propenamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted propenamide derivatives.
Scientific Research Applications
2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- has diverse applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as a building block for complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[2-methyl-]
- 2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[2-ethyl-]
Uniqueness
2-Propenamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is unique due to its specific structural features, including the 2-hydroxy-1,3-propanediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N-[2-hydroxy-3-(prop-2-enoylamino)propyl]prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-8(13)10-5-7(12)6-11-9(14)4-2/h3-4,7,12H,1-2,5-6H2,(H,10,13)(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBLIOULEUZREV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(CNC(=O)C=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597236 | |
Record name | N,N'-(2-Hydroxypropane-1,3-diyl)di(prop-2-enamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91576-33-9 | |
Record name | N,N'-(2-Hydroxypropane-1,3-diyl)di(prop-2-enamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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